molecular formula C18H14Cl2N2O3S B1660754 4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide CAS No. 827579-43-1

4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide

Cat. No. B1660754
M. Wt: 409.3 g/mol
InChI Key: DFZKLZWYAAVBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3S and its molecular weight is 409.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

827579-43-1

Product Name

4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H14Cl2N2O3S/c19-12-5-10-17(15(20)11-12)25-18-4-2-1-3-16(18)22-26(23,24)14-8-6-13(21)7-9-14/h1-11,22H,21H2

InChI Key

DFZKLZWYAAVBPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound of Step 1 (2.12 g) in methanol (50 mL) and CH2Cl2 (50 mL) was added a solution of sodium metabisulfite (2.52 g) in water (50 mL) at room temperature. After 3 hrs the methanol was evaporated in vacuo. The residue was partitioned between sat. aq. Na2CO3 and EtOAc, Dried over MgSO4 and evaporated in vacuo. The resulting orange solid was absorbed onto silica gel (10 g) and purified by flash chromatography SiO2, 0-50% EtOAc Hexanes gradient elution to afford the title compound as a yellow solid. C18H14Cl2N2O3S MH+ requires 409.0175 found 409.0162.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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